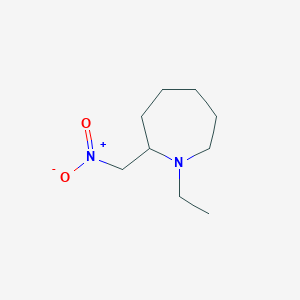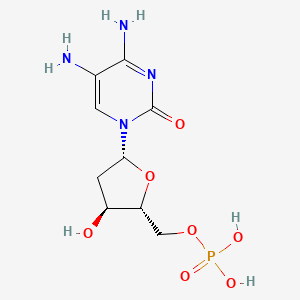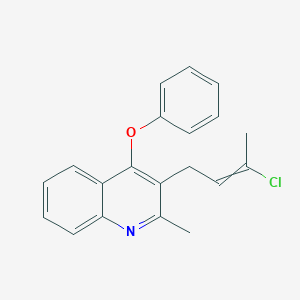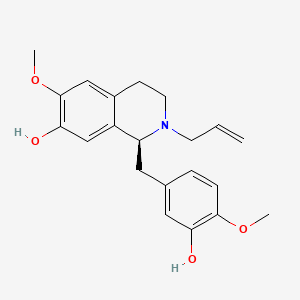![molecular formula C15H18N2O4 B14401369 N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide CAS No. 87149-84-6](/img/structure/B14401369.png)
N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide group attached to an oxazole ring, which is further substituted with a diethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base to form the oxazole ring . The diethoxymethyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The diethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
Oxidation: Oxazole N-oxides
Reduction: Corresponding amines
Substitution: Various alkyl or aryl-substituted derivatives
Scientific Research Applications
N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π stacking interactions, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-Substituted Benzamides
Uniqueness
N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide is unique due to the presence of the oxazole ring and the diethoxymethyl group, which confer distinct chemical and biological properties. Compared to other benzamides, it may exhibit enhanced stability, solubility, and bioactivity .
Properties
CAS No. |
87149-84-6 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
N-[3-(diethoxymethyl)-1,2-oxazol-4-yl]benzamide |
InChI |
InChI=1S/C15H18N2O4/c1-3-19-15(20-4-2)13-12(10-21-17-13)16-14(18)11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3,(H,16,18) |
InChI Key |
NNFVMOSYLCUUNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NOC=C1NC(=O)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


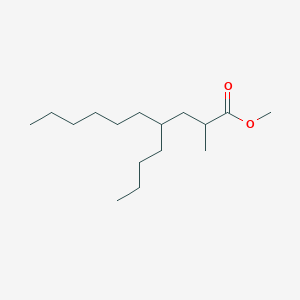
![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)
![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

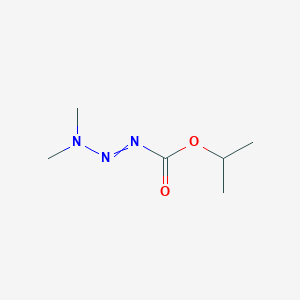
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
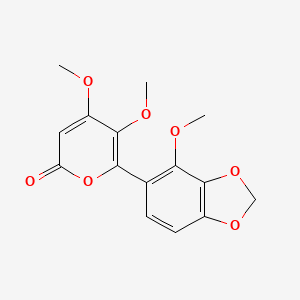

![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)
